![molecular formula C19H24N6O3 B2633144 7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione CAS No. 331259-61-1](/img/structure/B2633144.png)
7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer activity. Researchers have identified its potential in inhibiting cancer cell growth and proliferation. Specifically, it has shown efficacy against various cancer types, including leukemia and lymphoma. The compound’s mechanism of action involves interfering with critical cellular processes, making it a valuable candidate for targeted therapies. Further studies are needed to explore its full potential and optimize its use in clinical settings .
Synthetic Pathway Elucidation
Understanding the biosynthesis of natural compounds is crucial for drug development. Scientists have made significant progress in elucidating the biosynthetic pathway of this compound. Notably, a recent study focused on the endemic conifer Cephalotaxus hainanensis revealed key steps in the biosynthesis of the broad-spectrum anticancer drug. By unraveling the 1-phenethylisoquinoline pathway, researchers laid the foundation for potential artificial synthesis of this compound. This breakthrough could lead to more accessible and cost-effective production methods .
Endangered Medicinal Plant Conservation
The natural sources of this compound are endangered. It is primarily extracted from plants belonging to the Cephalotaxus family, which grow slowly and face habitat limitations. Due to their endangered status, these plants are challenging to cultivate and extract from. Researchers are exploring alternative methods, such as cell engineering, to produce this compound artificially. Protecting and conserving these endangered species is essential for maintaining a sustainable supply of this valuable anticancer agent .
Antibacterial Activity
Apart from its anticancer properties, this compound also exhibits antibacterial effects. Researchers have observed its ability to inhibit bacterial growth, making it a potential candidate for novel antibiotics. Investigating its mode of action against bacterial pathogens could lead to the development of new therapeutic agents to combat infections .
Potential Antileukemic Agent
Given its efficacy against leukemia, this compound holds promise as an antileukemic agent. Leukemia is a challenging disease, and finding targeted treatments is crucial. Researchers are exploring its use in combination therapies or as a standalone treatment for specific leukemia subtypes. Clinical trials are needed to validate its safety and efficacy in human patients .
Challenges in Commercial Production
Despite its potential, commercial production remains challenging. The slow growth of the source plants, low compound content, and difficulties in chemical synthesis contribute to its high market price. Researchers are investigating ways to overcome these obstacles, including optimizing artificial production methods. Solving these challenges will enhance accessibility and affordability for patients in need .
Propriétés
IUPAC Name |
7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-5-6-11-25-15-16(24(3)19(27)21-17(15)26)20-18(25)23-22-12(2)13-7-9-14(28-4)10-8-13/h7-10H,5-6,11H2,1-4H3,(H,20,23)(H,21,26,27)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNSJSRKEUPZBI-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)
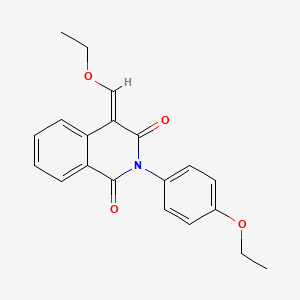
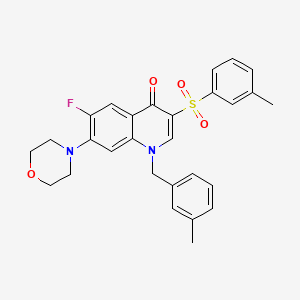



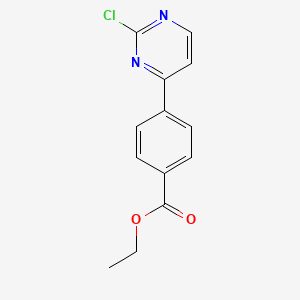
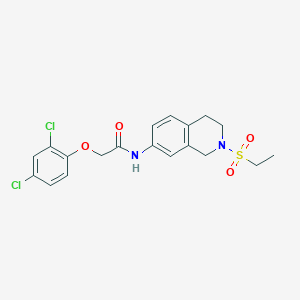
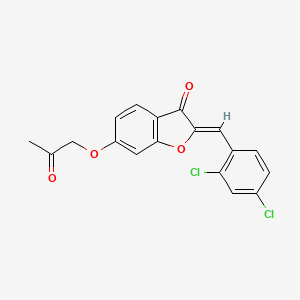
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)
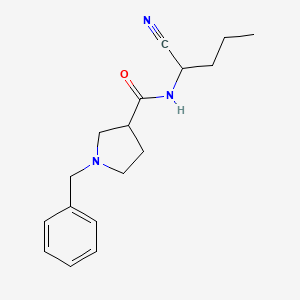
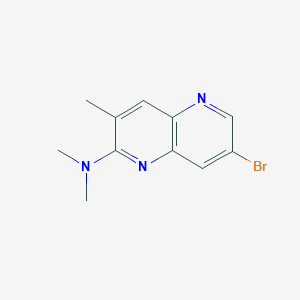
![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)